molecular formula C10H4BrClN2O B2866501 7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine CAS No. 2387695-88-5

7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine

Cat. No.: B2866501
CAS No.: 2387695-88-5
M. Wt: 283.51
InChI Key: DTORWSHUUKIRGA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Compound Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. The synthesis of fused heterocyclic systems like benzofuro[3,2-d]pyrimidines is a key area of research due to their prevalence in biologically active natural products and synthetic pharmaceuticals.

The creation of 7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine is a multi-step process that draws upon established principles of heterocyclic chemistry. A plausible and commonly employed synthetic route begins with a substituted benzofuran (B130515). Specifically, the synthesis likely starts from a bromo-substituted 3-aminobenzofuran-2-carboxamide (B1330751). This precursor undergoes cyclization, often with a formylating agent or another one-carbon synthon, to form the pyrimidinone ring, yielding a 7-bromo-benzofuro[3,2-d]pyrimidin-4-one intermediate. The subsequent and critical step is the chlorination of the 4-position. This is typically achieved by treating the pyrimidinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which converts the ketone into a reactive chloride. researchgate.netresearchgate.net

This synthetic strategy highlights the modular nature of modern organic synthesis, where complex scaffolds are built by the sequential and controlled formation of different ring systems. The bromine and chlorine atoms are not merely decorative but are introduced as reactive handles for further chemical modifications.

Research Significance of the Benzofuro[3,2-d]pyrimidine Scaffold

The core structure of this compound, the benzofuro[3,2-d]pyrimidine scaffold, is of considerable interest to researchers, primarily in the field of medicinal chemistry. This fused heterocyclic system is considered a "privileged scaffold" because it can bind to a variety of biological targets, leading to a wide range of pharmacological activities.

Derivatives of the benzofuro[3,2-d]pyrimidine core have been investigated for several therapeutic applications:

Anticancer Activity : Numerous studies have reported the potential of benzofuro[3,2-d]pyrimidine derivatives as anticancer agents. asianpubs.org They have been shown to inhibit the proliferation of various cancer cell lines, and their mechanism of action is an active area of investigation.

Antifungal Properties : Certain compounds based on this scaffold have demonstrated efficacy against fungal pathogens. nih.gov In an era of growing antifungal resistance, the development of new antifungal agents is a critical area of research. nih.gov

Kinase Inhibition : The pyrimidine (B1678525) ring is a well-known component of many kinase inhibitors. Fusing it with a benzofuran moiety can lead to potent and selective inhibitors of specific protein kinases, which are crucial targets in cancer and inflammatory diseases.

Anti-inflammatory Effects : Some derivatives have also been explored for their anti-inflammatory properties.

The broad spectrum of biological activities associated with this scaffold underscores its importance and justifies the synthetic efforts to create new variations like this compound.

Current Research Landscape Pertaining to this compound

While the broader benzofuro[3,2-d]pyrimidine scaffold is well-documented in scientific literature, this compound itself appears to be a more specialized research chemical. There is a notable lack of published studies focusing directly on the biological activities or material properties of this specific compound.

Instead, its primary role in the current research landscape is that of a key synthetic intermediate. The presence of two distinct halogen atoms at positions 4 and 7 allows for selective and sequential functionalization through various cross-coupling reactions.

The 4-Chloro Position : The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide variety of substituents, including amines, alcohols, and thiols. This reactivity is extensively used to build libraries of compounds for drug discovery, where different functional groups can be appended to modulate the biological activity and pharmacokinetic properties of the molecule.

The 7-Bromo Position : The bromine atom at the C7 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, or other complex moieties.

Therefore, this compound is best viewed as a versatile platform molecule. Researchers can acquire or synthesize this compound and then, with relative ease, create a diverse array of more complex derivatives for biological screening or for use in advanced materials. Its value lies not in its own applications, but in the potential it unlocks for further chemical exploration.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₄BrClN₂O
Molecular Weight 283.51 g/mol
CAS Number 2387695-88-5
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Note: Some properties are predicted based on the structure as extensive experimental data is not publicly available.

Synthetic Precursors and Reagents

The synthesis of this compound relies on specific starting materials and reagents as outlined in the plausible synthetic pathway.

Compound NameRole in Synthesis
3-Amino-5-bromobenzofuran-2-carboxamideStarting material for the core scaffold
Formic Acid or Triethyl OrthoformateReagent for pyrimidine ring formation
Phosphorus Oxychloride (POCl₃)Chlorinating agent
Thionyl Chloride (SOCl₂)Alternative chlorinating agent

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2O/c11-5-1-2-6-7(3-5)15-9-8(6)13-4-14-10(9)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTORWSHUUKIRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 4 Chlorobenzofuro 3,2 D Pyrimidine

Strategies for Benzofuran (B130515) Ring Formation

The initial and crucial step in the synthesis of 7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine is the construction of the 7-bromobenzofuran (B40398) scaffold. A common and effective starting point for this is ortho-bromophenol.

A plausible synthetic route commences with the reaction of ortho-bromophenol with either 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane. This reaction is typically carried out in a suitable solvent under basic conditions and at an elevated temperature for several hours. The product of this step is 1-bromo-2'-(2,2-dimethoxyethyl)benzene. Subsequent treatment of this intermediate with an acid catalyst, accompanied by heating, induces a cyclization reaction to yield the desired 7-bromobenzofuran. This two-step process is advantageous as it avoids the use of heavy metal catalysts, is amenable to industrial scale-up, and is cost-effective.

Approaches for Pyrimidine (B1678525) Annulation

With the 7-bromobenzofuran core in hand, the next phase is the construction of the fused pyrimidine ring. A frequently employed strategy involves the elaboration of a 3-aminobenzofuran-2-carboxamide (B1330751) intermediate. To prepare the necessary precursor for our target molecule, 7-bromobenzofuran would undergo a series of reactions to introduce an amino group at the 3-position and a carboxamide group at the 2-position, resulting in 7-bromo-3-aminobenzofuran-2-carboxamide.

The annulation of the pyrimidine ring is then achieved through cyclization of this amino-carboxamide derivative. A common method involves heating the precursor with formamide. This reaction proceeds to form the 7-bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one. This intermediate is pivotal as it contains the complete heterocyclic core and the bromo substituent at the desired position, with a hydroxyl group at the 4-position of the pyrimidine ring, primed for chlorination.

Regioselective Introduction of Bromo and Chloro Functionalities

The regioselective placement of the bromo and chloro groups is a critical aspect of the synthesis. The bromine atom is introduced early in the synthetic sequence through the use of ortho-bromophenol, which ensures its position at the 7-position of the final benzofuro[3,2-d]pyrimidine structure.

The introduction of the chloro group at the 4-position is typically the final key transformation. The precursor, 7-bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one, possesses a hydroxyl group at the 4-position of the pyrimidine ring. This hydroxyl group can be selectively converted to a chloro group by treatment with a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. researchgate.netresearchgate.net The reaction is generally performed by heating the pyrimidinone with phosphorus oxychloride, often in the presence of a base such as dimethylaniline. The greater reactivity of the 4-position in nucleophilic substitution reactions on such fused pyrimidine systems ensures the regioselective introduction of the chlorine atom.

Halogen Position Precursor Reagent/Method
Bromo7ortho-bromophenolInitial precursor selection
Chloro47-bromo-benzofuro[3,2-d]pyrimidin-4(3H)-onePhosphorus oxychloride (POCl₃)

Novel Synthetic Routes and Reaction Cascades for this compound

Recent advancements in synthetic organic chemistry have paved the way for more efficient and elegant routes to complex heterocyclic systems, including benzofuro[3,2-d]pyrimidines. One such approach is the development of one-pot cascade reactions. For instance, a chemoselective [4+2] annulation/aromatization reaction between benzofuran-derived azadienes and N-Ts cyanamides has been reported for the synthesis of benzofuro[3,2-d]pyrimidin-2-amines under mild conditions. nih.govresearchgate.net While not directly yielding the 7-bromo-4-chloro derivative, this methodology showcases a novel strategy for the rapid assembly of the core ring system, which could potentially be adapted.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. Several aspects of the synthesis of this compound can be optimized to align with these principles.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. The cyclization and chlorination steps in the synthesis of the target molecule are potential candidates for optimization using microwave technology.

Atom Economy and Waste Reduction: The design of synthetic routes with high atom economy is a fundamental principle of green chemistry. One-pot syntheses and cascade reactions, as mentioned in the novel synthetic routes section, are excellent examples of how to improve atom economy by reducing the number of isolation and purification steps, thereby minimizing waste generation. The solvent-free chlorination of hydroxypyrimidines using equimolar phosphorus oxychloride is another example of a greener approach that reduces reagent use and waste. nih.gov

Green Chemistry Principle Application in Synthesis
Use of Renewable FeedstocksExploration of bio-based starting materials.
Atom EconomyDesigning reactions to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical SynthesesUse of less toxic reagents and solvents.
Designing Safer ChemicalsThe target molecule itself is for research purposes and its toxicological properties would need to be assessed.
Safer Solvents and AuxiliariesMinimizing the use of volatile organic compounds.
Design for Energy EfficiencyUse of microwave irradiation or flow chemistry to reduce energy consumption.
Use of CatalysisEmploying catalytic reagents in small amounts instead of stoichiometric reagents.
Reduce DerivativesAvoiding unnecessary protection/deprotection steps.
Real-time analysis for Pollution PreventionIn-line monitoring in flow chemistry to control and prevent byproduct formation.
Inherently Safer Chemistry for Accident PreventionUse of less hazardous reagents and reaction conditions to minimize the risk of accidents.

Chemical Reactivity and Mechanistic Pathways of 7 Bromo 4 Chlorobenzofuro 3,2 D Pyrimidine

Reactivity at the 4-Chloro Position of 7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine

The 4-chloro substituent on the pyrimidine (B1678525) ring is situated at a position analogous to the α- or γ-position of a pyridine (B92270) ring, rendering it highly activated towards nucleophilic attack. This activation is a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution.

The 4-chloro position of this compound is expected to be highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common and versatile method for the functionalization of chloropyrimidines. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion.

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing pyrimidine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Amination: Reaction with primary and secondary amines is a facile process, often proceeding under mild conditions to yield the corresponding 4-amino-7-bromobenzofuro[3,2-d]pyrimidine derivatives. The reaction conditions can be tailored based on the nucleophilicity of the amine.

Alkoxylation and Aryloxylation: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the 4-chloro substituent to form ethers.

Thiolation: Thiolates are excellent nucleophiles and are expected to react readily with the 4-chloro position to produce the corresponding 4-thioether derivatives.

NucleophileReagent ExampleProduct Type
AmineR¹R²NH4-(Dialkyl/Aryl)amino-7-bromobenzofuro[3,2-d]pyrimidine
AlcoholR-OH / Base4-Alkoxy/Aryloxy-7-bromobenzofuro[3,2-d]pyrimidine
ThiolR-SH / Base4-(Alkyl/Aryl)thio-7-bromobenzofuro[3,2-d]pyrimidine

This table is illustrative and based on the expected reactivity of similar chloropyrimidines.

The 4-chloro position is also a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity in these transformations is generally higher for aryl bromides than for aryl chlorides; however, the activated nature of the 4-chloro position in the pyrimidine ring can facilitate these couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloro position with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds. It is particularly useful for coupling with less nucleophilic amines or for achieving higher yields and better functional group tolerance in certain cases.

Sonogashira Coupling: The coupling with terminal alkynes can be achieved using a palladium catalyst in the presence of a copper(I) co-catalyst. This reaction introduces an alkynyl moiety at the 4-position.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Na₂CO₃4-Aryl/Alkyl-7-bromobenzofuro[3,2-d]pyrimidine
Buchwald-HartwigR¹R²NHPd₂(dba)₃, BINAP, NaOt-Bu4-(Dialkyl/Aryl)amino-7-bromobenzofuro[3,2-d]pyrimidine
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-7-bromobenzofuro[3,2-d]pyrimidine

This table presents typical conditions for palladium-catalyzed cross-coupling reactions on related chloro-substituted heterocycles.

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as copper, nickel, and iron can also be employed for the functionalization of the 4-chloro position. For instance, copper-catalyzed Ullmann-type reactions can be used for the formation of C-N, C-O, and C-S bonds, sometimes offering complementary reactivity to palladium-catalyzed methods.

Reactivity at the 7-Bromo Position of this compound

The 7-bromo substituent is located on the benzofuran (B130515) portion of the molecule. Its reactivity is characteristic of an aryl bromide and is generally less susceptible to nucleophilic aromatic substitution than the 4-chloro position. However, it is an excellent handle for transformations involving organometallic intermediates.

The bromine atom at the 7-position can direct metalation to the adjacent C-6 position. However, a more common and predictable approach for functionalization at the 7-position itself is through lithium-halogen exchange. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of a 7-lithio intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups at the 7-position.

The selectivity of the lithium-halogen exchange at the 7-bromo position over the 4-chloro position is generally high due to the faster rate of exchange for bromine compared to chlorine.

ElectrophileReagent ExampleIntroduced Functional Group
Carbon dioxideCO₂Carboxylic acid (-COOH)
Aldehyde/KetoneRCHO / RCOR'Hydroxyalkyl/aryl (-C(OH)RR')
Alkyl halideR-XAlkyl group (-R)
Borate esterB(OR)₃Boronic ester (-B(OR)₂)

This table illustrates potential outcomes of quenching the 7-lithio intermediate with various electrophiles.

Similar to lithium-halogen exchange, a magnesium-halogen exchange can be performed on the 7-bromo position to generate the corresponding Grignard reagent. This is typically achieved using reagents like isopropylmagnesium chloride or by direct reaction with magnesium metal. The resulting 7-magnesio derivative is a powerful nucleophile that can react with a range of electrophiles, providing a complementary method to the lithiation pathway.

The formation of the Grignard reagent at the 7-position is favored over the 4-position due to the greater reactivity of the C-Br bond compared to the C-Cl bond in this type of transformation. This organomagnesium compound can then be used in subsequent reactions, such as cross-coupling or addition to carbonyl compounds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of two distinct halogen atoms at the C4 and C7 positions of the benzofuro[3,2-d]pyrimidine core allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in such reactions is I > Br > Cl, which suggests that the C7-Br bond would preferentially undergo oxidative addition to a palladium(0) catalyst over the C4-Cl bond. However, the electronic properties of the heterocyclic system can significantly influence this selectivity. The C4 position of the pyrimidine ring is highly electron-deficient, which can enhance the reactivity of the C4-Cl bond, potentially competing with or even overriding the inherent higher reactivity of the C-Br bond mdpi.com.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester. For this compound, selective coupling at either the C7 or C4 position is theoretically possible by carefully choosing the reaction conditions, such as the palladium catalyst, ligands, and base rsc.orgmdpi.com. In many heterocyclic systems, a chloro group at a highly electrophilic position, such as C4 in a pyrimidine ring, can exhibit reactivity comparable to or greater than a bromo group at a less activated position mdpi.com. Therefore, while the C-Br bond is generally more reactive, the electronic activation of the C4 position in the pyrimidine ring could lead to selective Suzuki coupling at this site under specific catalytic conditions mdpi.com.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki reaction, the selectivity of the Sonogashira coupling on this compound would be dependent on the reaction conditions nih.gov. The choice of palladium catalyst and the presence or absence of a copper(I) co-catalyst can influence which halogen is activated asianpubs.org. It is plausible that selective coupling at the C7-Br position could be achieved under milder conditions, while more forcing conditions might be required to react the C4-Cl bond or to achieve disubstitution chemrxiv.org.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. The principles of selectivity observed in Suzuki and Sonogashira couplings would likely apply to the Heck reaction as well. The relative reactivity of the C7-Br and C4-Cl bonds will dictate the outcome, with the potential for selective mono-arylation at either position or di-arylation under more vigorous conditions.

Table 1: Predicted Selectivity in Cross-Coupling Reactions of this compound
ReactionPredicted Primary Site of ReactionRationale
Suzuki-Miyaura CouplingC7-Br or C4-Cl (condition dependent)General reactivity trend (C-Br > C-Cl) vs. electronic activation at C4.
Sonogashira CouplingC7-Br (under milder conditions)Higher intrinsic reactivity of the C-Br bond.
Heck ReactionC7-Br (under milder conditions)Higher intrinsic reactivity of the C-Br bond.

Radical Reactions Involving the Bromo Group

The bromo group at the C7 position can participate in radical reactions, most notably radical debromination. This transformation replaces the bromine atom with a hydrogen atom and can be initiated by various radical initiators, including photoredox catalysts under visible light irradiation stackexchange.comechemi.com. Such reactions often proceed via a single-electron reduction of the carbon-bromine bond to form a radical anion, which then fragments to give an aryl radical and a bromide ion. This aryl radical can then abstract a hydrogen atom from a suitable donor to yield the debrominated product echemi.com. While specific studies on this compound are not available, the general principles of radical debromination of aryl bromides are well-established and would be expected to apply to this system stackexchange.comechemi.comnih.gov.

Electrophilic and Nucleophilic Reactivity of the Benzofuro[3,2-d]pyrimidine Core

The benzofuro[3,2-d]pyrimidine core possesses distinct regions of electrophilic and nucleophilic character.

Nucleophilic Reactivity: The pyrimidine ring, being electron-deficient, is highly susceptible to nucleophilic aromatic substitution (SNAr). The C4 position, in particular, is activated towards nucleophilic attack due to the presence of the adjacent nitrogen atoms and the chlorine leaving group. Nucleophiles such as amines, alkoxides, and thiolates are expected to readily displace the chloride at C4 rsc.org. This reactivity is a common feature of 4-chlorofused pyrimidines and allows for the introduction of a wide range of substituents at this position researchgate.netresearchgate.net. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyrimidine ring rsc.org.

Electrophilic Reactivity: The benzofuran portion of the molecule is more electron-rich compared to the pyrimidine ring and is therefore the more likely site for electrophilic aromatic substitution. In general, electrophilic substitution on benzofuran occurs preferentially at the C2 or C3 position of the furan (B31954) ring stackexchange.comechemi.comechemi.com. The regioselectivity is influenced by the stability of the resulting cationic intermediate (sigma complex) stackexchange.comechemi.com. For the benzofuro[3,2-d]pyrimidine core, the substitution pattern would likely be directed by the existing substituents and the electronic nature of the fused pyrimidine ring.

Detailed Mechanistic Studies of Key Transformations

While specific mechanistic studies for this compound are not documented in the literature, the mechanisms of the key transformations can be inferred from well-established models for related systems.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide, breaking the carbon-halogen bond and forming an arylpalladium(II) species. In the case of this compound, the selectivity of this initial step is crucial. The oxidative addition can occur at either the C7-Br or the C4-Cl bond. The relative rates of these two competing pathways will determine the primary product and can be influenced by the catalyst, ligands, and reaction temperature rsc.orgresearchgate.net.

Transmetalation: The arylpalladium(II) complex reacts with the organoboron reagent (in the presence of a base) to transfer the organic group from boron to palladium, forming a diorganopalladium(II) complex rsc.orgresearchgate.net.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle rsc.orgresearchgate.net.

The competition between oxidative addition at the C-Br and C-Cl bonds is the selectivity-determining step. While the C-Br bond is weaker and generally more reactive, the electron-deficient nature of the C4 position on the pyrimidine ring can lower the activation energy for the oxidative addition of the C-Cl bond, making the outcome highly dependent on the specific reaction conditions mdpi.com.

Table 2: Mechanistic Steps in Suzuki-Miyaura Coupling of this compound
StepDescriptionKey Intermediates
Oxidative AdditionPd(0) inserts into either the C7-Br or C4-Cl bond. This is the selectivity-determining step.(Benzofuro[3,2-d]pyrimidin-7-yl)palladium(II) bromide or (Benzofuro[3,2-d]pyrimidin-4-yl)palladium(II) chloride
TransmetalationThe organic group from the boronic acid replaces the halide on the palladium complex.Di-organopalladium(II) complex
Reductive EliminationThe two organic groups on palladium couple, forming the product and regenerating Pd(0).Coupled product and Pd(0) catalyst

Design and Synthesis of Functionalized Derivatives and Analogues of 7 Bromo 4 Chlorobenzofuro 3,2 D Pyrimidine

Strategic Diversification at the 4-Position via Substitution Reactions

The chlorine atom at the 4-position of the benzofuro[3,2-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the Meisenheimer intermediate formed during the reaction. stackexchange.com This inherent reactivity allows for the introduction of a wide range of nucleophiles, leading to the synthesis of various 4-substituted derivatives.

Common nucleophiles employed in these reactions include primary and secondary amines, alcohols, and thiols. For instance, the reaction of 4-chlorobenzofuro[3,2-d]pyrimidine (B1347961) derivatives with various amines can be carried out under mild conditions, often in a suitable solvent like ethanol (B145695) or DMF, sometimes with the addition of a base to neutralize the liberated HCl. researchgate.netresearchgate.netasianpubs.org The reaction with hydrazine (B178648) hydrate (B1144303) has also been reported to yield 4-hydrazinobenzofuro[3,2-d]pyrimidines, which can serve as versatile intermediates for further derivatization. researchgate.net

The table below summarizes representative examples of nucleophilic substitution reactions at the 4-position of chloro-substituted benzofuro[3,2-d]pyrimidine systems, illustrating the scope of this transformation.

NucleophileReagent/ConditionsProductReference
DiethylamineChloroform2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuran[3,2-d]pyrimidine asianpubs.org
Hydrazine HydrateMethanol2-(trimethoxy phenyl/α-naphthyl)-4-hydrazinobenzofuro [3,2-d] pyrimidines researchgate.net
Various AminesEtOH/H2O, K2CO34-amino substituted thieno[3,2-d]pyrimidines nih.gov
Aniline DerivativesWater, low HCl4-anilino-7H-pyrrolo[2,3-d]pyrimidines nih.gov

These reactions are generally high-yielding and proceed with excellent regioselectivity, making SNAr a cornerstone for the diversification of the 4-position of the 7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine core.

Strategic Diversification at the 7-Position via Cross-Coupling and Other Functionalizations

The bromine atom at the 7-position of the benzofuran (B130515) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups. mit.edumdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 7-bromo substituent and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.gov This reaction is instrumental in the synthesis of alkynyl-substituted benzofuro[3,2-d]pyrimidines, which can serve as precursors for more complex structures or exhibit interesting photophysical properties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the 7-bromo derivative with a primary or secondary amine. wikipedia.orglibretexts.orgresearchgate.net This method provides a direct route to 7-amino-substituted benzofuro[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig amination. libretexts.org

The following table provides an overview of these cross-coupling reactions as applied to bromo-substituted heterocyclic systems, which are analogous to the 7-bromo position of the target compound.

ReactionCoupling PartnerCatalyst/Ligand/BaseProduct TypeReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh3)4 / K3PO47-Aryl/Heteroaryl derivative mdpi.com
SonogashiraTerminal AlkynePdCl2(PPh3)2 / CuI / Et3N7-Alkynyl derivative researchgate.net
Buchwald-HartwigPrimary/Secondary Amine[Pd2(dba)3] / BINAP / NaOBu-t7-Amino derivative chemspider.com

Modifications and Elaboration of the Furo[3,2-d]pyrimidine (B1628203) Ring System

While direct modifications of the fused furo[3,2-d]pyrimidine ring system are less common, the pyrimidine ring can undergo certain transformations. For instance, in related quinazoline (B50416) systems, which share the pyrimidine ring, methods for the synthesis of 2,4-diamino derivatives have been developed. researchgate.net Furthermore, the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine derivatives has been reported, involving the chemical modification of the pyrrolo[2,3-d]pyrimidine core. mdpi.com These examples suggest that, under specific conditions, the benzofuro[3,2-d]pyrimidine ring system could potentially undergo further annulation or rearrangement reactions to form more complex polycyclic structures. However, specific examples of ring opening or expansion of the benzofuro[3,2-d]pyrimidine core are not extensively documented in the literature.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The use of pre-functionalized building blocks like this compound in MCRs could provide a rapid and efficient route to highly diverse and complex molecular architectures.

For example, a Sonogashira alkynylation of an acid chloride can be followed by a one-pot three-component pyrimidine synthesis, demonstrating the utility of such sequential reactions. nih.gov While specific MCRs incorporating this compound are not explicitly reported, its reactive handles suggest its potential as a substrate in various MCRs. For instance, the chloro or bromo group could participate in transition-metal catalyzed MCRs, or the pyrimidine nitrogen atoms could act as nucleophiles in condensation reactions. The synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives through three-component reactions highlights the potential for building complex fused systems in a single step. researchgate.net

Synthesis of Structurally Complex Benzofuro[3,2-d]pyrimidine Analogues

The strategic and sequential application of the diversification methods described above enables the synthesis of structurally complex benzofuro[3,2-d]pyrimidine analogues. By combining nucleophilic substitution at the 4-position with cross-coupling reactions at the 7-position, a vast chemical space can be explored.

For instance, a synthetic route could commence with the selective substitution of the 4-chloro group with an amine, followed by a Suzuki or Sonogashira coupling at the 7-bromo position to introduce an aryl or alkynyl moiety. The resulting disubstituted benzofuro[3,2-d]pyrimidine could then be subjected to further functionalization if reactive groups were incorporated in the substituents. The synthesis of N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine demonstrates a multi-step synthesis to achieve a complex derivative. asianpubs.org The development of synthetic routes to tricyclic pyrrolo[2,3-d]pyrimidine derivatives also showcases the potential for building intricate molecular frameworks based on a fused pyrimidine core. mdpi.com

The following table outlines a hypothetical synthetic sequence to illustrate the construction of a complex analogue.

StepReactionStarting MaterialProduct
1Nucleophilic Aromatic SubstitutionThis compound7-Bromo-4-(piperidin-1-yl)benzofuro[3,2-d]pyrimidine
2Suzuki-Miyaura Coupling7-Bromo-4-(piperidin-1-yl)benzofuro[3,2-d]pyrimidine7-(4-methoxyphenyl)-4-(piperidin-1-yl)benzofuro[3,2-d]pyrimidine
3Buchwald-Hartwig Amination7-(4-methoxyphenyl)-4-(piperidin-1-yl)benzofuro[3,2-d]pyrimidine7-(4-methoxyphenyl)-4-(piperidin-1-yl)benzofuro[3,2-d]pyrimidin-X-amine (where X is a position on the methoxyphenyl ring if it were brominated)

This stepwise approach, combining different synthetic methodologies, provides a powerful strategy for the generation of diverse libraries of structurally complex benzofuro[3,2-d]pyrimidine analogues for various applications.

Computational and Theoretical Investigations of 7 Bromo 4 Chlorobenzofuro 3,2 D Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of 7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine. These calculations can elucidate the distribution of electrons within the molecule, which is key to predicting its behavior in chemical reactions.

Detailed research findings from studies on related heterocyclic systems suggest that the electronic properties are significantly influenced by the arrangement of heteroatoms and substituent groups. For this compound, the nitrogen atoms in the pyrimidine (B1678525) ring, the oxygen atom in the furan (B31954) ring, and the electron-withdrawing bromine and chlorine atoms are expected to be the primary determinants of its electronic landscape.

Calculations would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. Following this, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyValue (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-2.1 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap4.4 eVCorrelates with chemical stability and reactivity.
Dipole Moment2.8 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution at the 4-position, which is activated by the pyrimidine ring.

By modeling the reaction pathway, chemists can identify transition states, which are the high-energy structures that connect reactants, intermediates, and products. The energy barrier associated with each transition state (activation energy) can be calculated to determine the rate-determining step of the reaction. DFT calculations have been successfully used to support proposed reaction mechanisms for the synthesis of related benzofuro[3,2-d]pyrimidin-2-amines. researchgate.net

For instance, in a substitution reaction where the chlorine atom at the C4 position is replaced by a nucleophile, computational modeling could map out the energy profile of the reaction. This would involve calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition states, and the final product. Such studies provide insights that are often difficult to obtain through experimental means alone.

Prediction of Regioselectivity and Stereoselectivity in Derivatives

When this compound is used as a scaffold to create new derivatives, predicting the regioselectivity and stereoselectivity of the reactions is crucial. Computational methods can be highly effective in this regard.

Regioselectivity, the preference for reaction at one position over another, can be predicted by analyzing the local reactivity indices derived from quantum chemical calculations. Fukui functions or the analysis of the molecular electrostatic potential can highlight the most reactive sites for electrophilic or nucleophilic attack. For example, in reactions involving electrophilic aromatic substitution on the benzofuran (B130515) ring system, these calculations can predict which of the available carbon atoms is most likely to be attacked.

While this compound itself is planar and achiral, reactions that introduce chiral centers can lead to stereoisomers. Computational modeling can be used to predict which stereoisomer is more likely to form by calculating the energies of the different transition states leading to each product. The transition state with the lower energy will correspond to the major product.

Table 2: Predicted Regioselectivity for Nucleophilic Attack (Illustrative)

PositionFukui Index (f+)Relative Reactivity
C4-Cl0.25High
C7-Br0.12Moderate

Note: The values in this table are illustrative and represent the type of data that can be used to predict regioselectivity.

Advanced DFT Studies on Reaction Pathways and Intermediates

Beyond standard DFT calculations, more advanced studies can provide deeper insights into complex reaction pathways and the nature of transient intermediates. These methods can incorporate the effects of the solvent, which can be crucial for reactions carried out in solution.

For the synthesis or modification of this compound, advanced DFT could be used to explore competing reaction pathways. For example, if a reaction could proceed through multiple different mechanisms, these calculations could determine the most energetically favorable route. This is particularly useful for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts.

The characterization of reaction intermediates, which are often too short-lived to be observed experimentally, is another area where advanced DFT excels. By calculating their geometries, energies, and spectroscopic properties (like NMR chemical shifts or vibrational frequencies), a more complete picture of the reaction mechanism can be constructed.

Molecular Dynamics Simulations (if applicable to reactivity studies)

While often used to study the dynamics of large biological molecules, Molecular Dynamics (MD) simulations can also be applied to investigate the reactivity of smaller molecules like this compound, particularly in the context of their interaction with other molecules in a condensed phase. rsc.orgnih.gov

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. In the context of reactivity, MD can be used to study the conformational flexibility of the molecule and its substrates, which can influence reaction rates. It can also be used to explore the role of solvent molecules in the reaction, for example, by showing how they arrange around the reactants and participate in the reaction mechanism.

For reactions occurring at an interface or within a confined space, MD simulations can provide unique insights into how the environment affects reactivity. While less common than quantum chemical calculations for studying the specifics of electron rearrangement in a single reaction step, MD is a valuable tool for understanding the broader environmental and dynamic factors that can influence a chemical transformation.

Strategic Applications of 7 Bromo 4 Chlorobenzofuro 3,2 D Pyrimidine As a Synthetic Building Block

Role in the Modular Synthesis of Diverse Heterocyclic Frameworks

The 7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine scaffold is primed for modular synthesis due to the orthogonal reactivity of its two halogen atoms. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which activates the C4 position towards attack by nucleophiles. In contrast, the bromine atom at the 7-position on the benzofuran (B130515) ring is more amenable to transition-metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a stepwise functionalization strategy. For instance, the 4-chloro group can be selectively displaced by a variety of nucleophiles such as amines, alcohols, and thiols to introduce a diverse range of substituents. researchgate.net Subsequently, the 7-bromo position can be utilized as a handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination to introduce aryl, vinyl, alkynyl, or amino groups, respectively. nih.gov This sequential approach enables the systematic and controlled construction of a library of substituted benzofuro[3,2-d]pyrimidine derivatives with tailored properties.

Table 1: Selective Functionalization Reactions of this compound

PositionReaction TypeReagents and ConditionsPotential Substituents Introduced
C4-Chloro Nucleophilic Aromatic Substitution (SNAr)Primary/secondary amines, alkoxides, thiolates; typically in a polar solvent.Amino, alkoxy, thioether groups.
C7-Bromo Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base.Aryl, heteroaryl groups.
C7-Bromo Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, base.Alkynyl groups.
C7-Bromo Buchwald-Hartwig AminationAmines, Pd catalyst, phosphine (B1218219) ligand, base.Substituted amino groups.

Precursor for Advanced Organic Materials

The extended π-conjugated system of the benzofuro[3,2-d]pyrimidine core makes it a promising scaffold for the development of advanced organic materials. By strategically introducing electron-donating and electron-accepting groups through the functionalization of the 7-bromo and 4-chloro positions, the electronic and photophysical properties of the resulting molecules can be fine-tuned.

For example, Sonogashira coupling at the 7-bromo position can be employed to extend the π-conjugation by introducing acetylenic linkages, a common strategy in the design of organic semiconductors and fluorescent dyes. Similarly, Suzuki coupling can be used to append various aromatic and heteroaromatic moieties, leading to the creation of molecules with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to systematically modify the molecular structure allows for the rational design of materials with desired properties such as specific absorption and emission wavelengths, charge carrier mobilities, and thermal stability.

Utility in Scaffold-Hopping and Isosteric Replacement Methodologies

In the realm of drug discovery, scaffold hopping is a powerful strategy used to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. this compound can serve as a valuable starting point for such endeavors. The benzofuro[3,2-d]pyrimidine core itself can be considered a bioisostere of other fused heterocyclic systems commonly found in bioactive molecules, such as purines, quinazolines, or thieno[3,2-d]pyrimidines.

Medicinal chemists can utilize the dual reactivity of this building block to append pharmacophoric groups that mimic the functionality of a known drug. For instance, if a known inhibitor possesses a key hydrogen bond donor/acceptor at a certain vector, the 4-chloro position can be substituted with a suitable amine or alcohol to replicate that interaction. Simultaneously, the 7-bromo position allows for the introduction of other substituents to probe different regions of a biological target's binding site, potentially leading to improved potency, selectivity, or pharmacokinetic properties. This approach enables the exploration of new chemical space around a validated biological target. nih.govnih.gov

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful approach that allows for the creation of a diverse collection of compounds from a common intermediate. rsc.org The di-functional nature of this compound makes it an ideal substrate for divergent synthetic strategies.

Starting from this common precursor, one can envision a synthetic plan where the initial reaction at either the 4-chloro or 7-bromo position is followed by a variety of subsequent transformations. For example, a Suzuki coupling at the 7-position could introduce a boronic ester, which can then participate in a second round of cross-coupling reactions. Alternatively, nucleophilic substitution at the 4-position could introduce a functional group that can be further elaborated. This allows for the rapid generation of a library of structurally diverse molecules, which is highly valuable in high-throughput screening for the discovery of new drug candidates or materials with novel properties. The ability to access a wide range of derivatives from a single, readily accessible starting material is a key advantage in modern chemical research. rsc.orgnih.gov

Future Research Perspectives and Unexplored Avenues for 7 Bromo 4 Chlorobenzofuro 3,2 D Pyrimidine

Development of Asymmetric Synthetic Approaches

The development of asymmetric syntheses for derivatives of 7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine is a critical unexplored area. The introduction of chirality is paramount in medicinal chemistry, as different enantiomers of a drug molecule often exhibit vastly different pharmacological and toxicological profiles. Currently, synthetic routes to this scaffold are primarily focused on achiral modifications. Future research should target the development of methods to introduce stereocenters in a controlled manner.

Potential strategies could include:

Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the stereochemical outcome of key bond-forming reactions during the construction of the benzofuran (B130515) or pyrimidine (B1678525) ring or during the addition of substituents.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule to direct a stereoselective reaction, followed by its subsequent removal.

Enantioselective Functionalization: Directly functionalizing the existing benzofuro[3,2-d]pyrimidine core using chiral reagents or catalysts to create new stereocenters.

Success in this area would provide access to enantiomerically pure derivatives, enabling a more precise investigation of their structure-activity relationships (SAR) with biological targets and potentially leading to the development of more potent and selective therapeutic agents.

Exploration of Bioorthogonal Reactivity

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. kinxcdn.com Equipping the this compound scaffold with bioorthogonal functional groups would transform it into a powerful chemical probe for studying biological systems. This represents a significant and valuable research direction.

Key avenues for exploration include:

Installation of Bioorthogonal Handles: Synthesizing derivatives that incorporate functional groups like azides, terminal alkynes, strained alkenes/alkynes (e.g., cyclooctynes), or tetrazines. researchgate.netnih.gov These handles can participate in highly specific ligation reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. kinxcdn.comnih.gov

Applications in Chemical Biology: Once labeled with a bioorthogonal handle, the molecule could be used for a variety of in-cell or in-vivo applications, including:

Target Identification and Validation: Attaching an affinity tag (like biotin) via a bioorthogonal reaction to identify the cellular binding partners of the compound.

Visualization and Tracking: Conjugating a fluorophore to visualize the subcellular localization and trafficking of the molecule in real-time.

Mechanism of Action Studies: Probing the molecular interactions and downstream effects of the compound within a biological context.

Exploring the bioorthogonal reactivity of this scaffold would bridge the gap between its synthetic chemistry and its biological applications, providing invaluable tools for fundamental research and drug discovery.

Integration with Flow Chemistry and Automated Synthesis

Transitioning the synthesis of this compound and its derivatives from traditional batch processes to modern continuous flow and automated systems offers substantial advantages in terms of efficiency, safety, and scalability. sci-hub.senih.gov This technological integration is a crucial step towards realizing the full potential of this chemical class.

Flow Chemistry: Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com For the synthesis of heterocyclic compounds like pyrimidines, this approach offers numerous benefits over batch production. sci-hub.seresearchgate.net These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates and reagents. nih.gov The integration of flow chemistry could enable more efficient and higher-yielding synthetic routes to the target compound. vapourtec.com

Automated Synthesis: Automated synthesis platforms can accelerate the drug discovery process by enabling the rapid generation of large libraries of chemical compounds for screening. researchgate.netnih.gov By combining a modular flow chemistry setup with robotic liquid handlers and automated purification systems, a diverse array of derivatives of this compound could be produced with minimal manual intervention. researchgate.netyoutube.com This high-throughput approach would facilitate a more comprehensive exploration of the chemical space around the core scaffold, significantly speeding up the identification of lead compounds with desirable biological activities.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis
ParameterBatch ChemistryFlow Chemistry
Process ControlDifficult to maintain uniform temperature and mixing, especially on a large scale.Precise control over temperature, pressure, and residence time. mdpi.com
SafetyHandling of large quantities of hazardous materials; risk of thermal runaway.Small reaction volumes enhance safety; hazardous intermediates can be generated and consumed in situ. nih.gov
ScalabilityScaling up often requires significant re-optimization ("scale-up issues").Scalable by running the system for longer periods ("scaling-out"); seamless transition from lab to production. sci-hub.se
EfficiencyCan be time-consuming due to sequential steps of heating, cooling, and reagent addition.Rapid reaction optimization and potential for multi-step "telescoped" syntheses without intermediate isolation. mdpi.comakjournals.com
ReproducibilityCan vary between batches due to inconsistencies in mixing and heat transfer.High reproducibility due to precise and automated process control. sci-hub.se

Computational Design of Novel Reactivity and Functionalization

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. Applying these methods to the this compound scaffold can accelerate the discovery of novel derivatives with tailored reactivity and biological function. researchgate.net This in silico approach allows for the rational design of molecules, saving significant time and resources compared to traditional trial-and-error synthesis.

Key computational strategies include:

Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of the scaffold will bind to specific biological targets, such as protein kinases or DNA-repair enzymes like PARP-1. nih.govrsc.org This allows for the design of compounds with improved binding affinity and selectivity.

Quantum Mechanics (QM) Calculations: QM methods can be employed to calculate the electronic properties of the molecule, such as electrostatic potential maps and frontier molecular orbital energies. This information can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new functionalization reactions.

Virtual Screening: Large virtual libraries of derivatives can be computationally screened against a target of interest to identify the most promising candidates for synthesis and biological evaluation. researchgate.net

By leveraging these computational tools, researchers can move beyond serendipitous discovery towards a more targeted and efficient design of new this compound-based compounds.

Table 2: Computational Tools in Drug Design and Reactivity Prediction
Computational MethodApplication for this compound
Molecular DockingPredicting binding modes and affinities of derivatives to biological targets (e.g., kinases, PARP). nih.govrsc.org
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the compound-target complex to assess binding stability. rsc.org
Quantum Mechanics (QM)Calculating electron distribution to predict sites of reactivity for chemical modification.
Quantitative Structure-Activity Relationship (QSAR)Building models that correlate chemical structure with biological activity to guide the design of more potent analogs.
Virtual ScreeningRapidly evaluating large virtual libraries of derivatives to prioritize candidates for synthesis. researchgate.net

Sustainable and Scalable Synthetic Methodologies for this compound and its Derivatives

Developing sustainable and scalable synthetic routes is essential for the long-term viability of any chemical compound intended for widespread application. Future research should focus on incorporating the principles of green chemistry into the synthesis of this compound.

Key areas for improvement include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Catalysis: Replacing stoichiometric reagents with catalytic alternatives (both homogeneous and heterogeneous) to reduce waste and improve efficiency. The development of recyclable catalysts would be particularly beneficial.

Solvent Selection: Minimizing the use of hazardous organic solvents by substituting them with greener alternatives (e.g., water, supercritical fluids, or bio-based solvents) or exploring solvent-free reaction conditions.

Energy Efficiency: Employing energy-efficient technologies such as flow chemistry, which allows for better thermal management, or microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

As mentioned previously, flow chemistry is a key enabling technology for sustainable manufacturing. sci-hub.se By designing a synthetic route that is both green and amenable to continuous processing, the production of this compound can be made more environmentally friendly, cost-effective, and scalable, paving the way for its potential commercialization.

Table 3: Potential Sustainable Strategies for Synthesis
Green Chemistry PrinciplePotential Application in Synthesis
Waste PreventionOptimize reaction conditions to maximize yield and minimize byproduct formation.
Atom EconomyUtilize addition and cycloaddition reactions that incorporate all atoms into the product.
Safer Solvents & AuxiliariesReplace chlorinated solvents with greener alternatives like 2-MeTHF, ethanol (B145695), or water where possible.
Design for Energy EfficiencyImplement flow chemistry to reduce heating/cooling cycles and microwave synthesis to shorten reaction times. sci-hub.seresearchgate.net
Use of Renewable FeedstocksExplore starting materials derived from biomass for the synthesis of key precursors.
CatalysisDevelop recyclable catalysts for key transformations to replace stoichiometric reagents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.